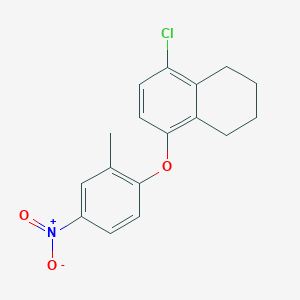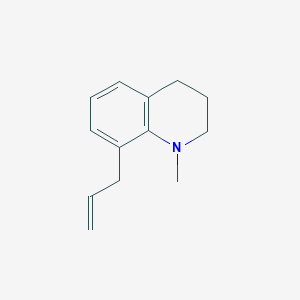
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a methyl group at the 1-position and a prop-2-en-1-yl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The specific conditions for this reaction typically include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: Reaction temperatures can vary but are typically around room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂)
Major Products
Oxidation: Quinoline derivatives with various functional groups
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the prop-2-en-1-yl group at the 8-position
8-(Prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1-position
Quinoline: The fully aromatic parent compound without the tetrahydro structure
Uniqueness
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and prop-2-en-1-yl groups provides distinct properties compared to its analogs.
Properties
CAS No. |
80574-07-8 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H17N/c1-3-6-11-7-4-8-12-9-5-10-14(2)13(11)12/h3-4,7-8H,1,5-6,9-10H2,2H3 |
InChI Key |
BNUFNIPWAQORSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


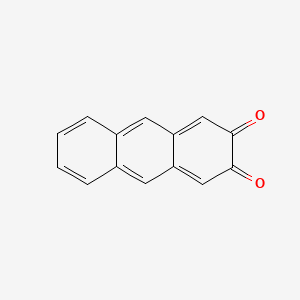

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
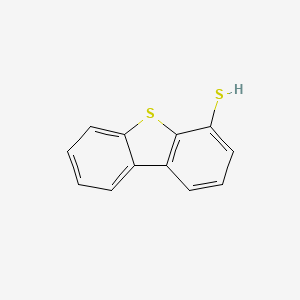
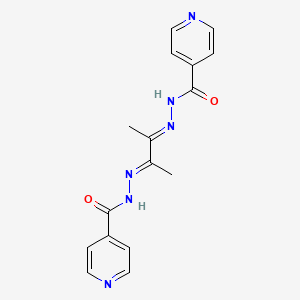
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
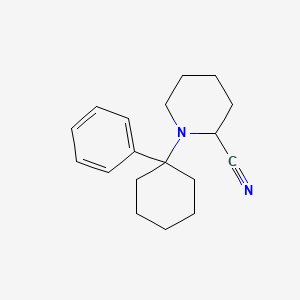

![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
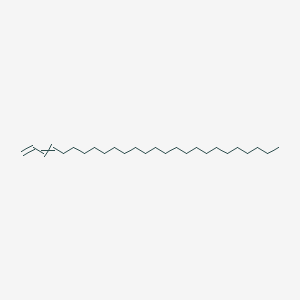


![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
